beryllium(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate

Description

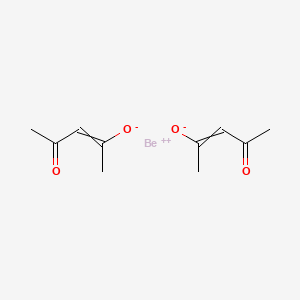

Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate, commonly referred to as beryllium acetylacetonate (Be(acac)₂), is a coordination complex where a beryllium ion (Be²⁺) is chelated by two acetylacetonate (acac⁻) ligands. The IUPAC name reflects its stereochemistry, with the (2Z) configuration indicating the cis arrangement of the double bond in the ligand backbone . The compound’s linear formula is Be(CH₃COCHCOCH₃)₂, and its structure features a tetrahedral geometry around the Be²⁺ center, a hallmark of beryllium’s preference for four-coordinate complexes .

Key identifiers include:

- PubChem CID: 16213789

- EC Number: 233-513-5

- SMILES: [Be+2].O=C(/C=C($$O-])C)C.[O-]\C(=C/C(=O)C)C

- InChI Key: BBKXDHBLPBKCFR-FDGPNNRMSA-L .

Beryllium acetylacetonate is utilized in materials science and catalysis due to its stability and volatility . However, handling requires caution due to beryllium’s toxicity.

Properties

IUPAC Name |

beryllium;4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKXDHBLPBKCFR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beryllium(2+) (2Z)-4-oxopent-2-en-2-olate typically involves the reaction of beryllium salts, such as beryllium chloride, with 4-oxopent-2-en-2-olate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the beryllium ion. The reaction mixture is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of beryllium(2+) (2Z)-4-oxopent-2-en-2-olate may involve large-scale synthesis using similar methods as described above, with additional steps for scaling up the reaction and ensuring consistent quality. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of beryllium oxide and other oxidation products.

Reduction: Reduction reactions can convert the compound into lower oxidation state species or elemental beryllium.

Substitution: Ligand substitution reactions can occur, where the 4-oxopent-2-en-2-olate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield beryllium oxide, while substitution reactions may produce new coordination compounds with different ligands.

Scientific Research Applications

Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, such as beryllium-containing alloys and ceramics, due to its unique properties.

Mechanism of Action

The mechanism by which beryllium(2+) (2Z)-4-oxopent-2-en-2-olate exerts its effects involves coordination chemistry principles. The beryllium ion forms stable complexes with the 4-oxopent-2-en-2-olate ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interactions with biological molecules in medical research.

Comparison with Similar Compounds

Beryllium vs. Lead Acetylacetonate

A structurally analogous compound is lead(2+) (Z)-4-oxopent-2-en-2-olate (lead acetylacetonate, CAS 15282-88-9). Below is a comparative analysis:

Key Observations :

- Size and Geometry : The smaller Be²⁺ ion favors tetrahedral coordination, while Pb²⁺’s larger size allows for higher coordination numbers, often leading to octahedral geometries in analogous complexes .

- Toxicity : Both compounds pose significant health risks, but lead acetylacetonate is subject to stricter regulatory controls due to lead’s pervasive environmental toxicity .

Comparison with Other Group 2 Metal Complexes

While direct evidence for magnesium or calcium acetylacetonates is absent in the provided sources, general trends in group 2 chemistry suggest:

- Stability : Be²⁺ complexes are more stable than those of larger group 2 metals (e.g., Mg²⁺, Ca²⁺) due to Be²⁺’s high charge density and strong polarizing power .

- Volatility : Beryllium acetylacetonate’s volatility makes it suitable for chemical vapor deposition (CVD), whereas heavier group 2 analogs are less volatile.

Spectral and Physicochemical Data

Limited data from the evidence precludes a full spectroscopic comparison. However, the SMILES and InChI identifiers (provided for Be(acac)₂ ) indicate distinct electronic structures compared to lead analogs. For example, the (2Z) configuration in the beryllium complex influences its UV-Vis absorption profile, a property critical for optical applications.

Biological Activity

Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate is a compound that has garnered interest in various fields, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, potential applications, and associated research findings.

- Molecular Formula : C10H14BeO4

- Molecular Weight : 207.23 g/mol

- IUPAC Name : Beryllium(2+) (2Z)-4-oxopent-2-en-2-olate

- Structure : The compound features a beryllium ion coordinated with a 4-oxopent-2-en-2olate ligand, which contributes to its unique reactivity and biological interactions.

Beryllium compounds, including beryllium(2+) (2Z)-4-oxopent-2-en-2-olate, are known to interact with biological systems primarily through:

- Enzyme Inhibition : Beryllium ions can inhibit various metalloproteins by displacing essential metal ions like magnesium or calcium, which are crucial for enzyme activity. This inhibition can lead to altered metabolic pathways.

- Cellular Toxicity : Beryllium exposure has been linked to cellular stress responses, leading to apoptosis or necrosis in sensitive cell types. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components.

- Immune Response Modulation : Beryllium compounds can trigger immune responses, particularly in individuals with beryllium sensitization. This can result in granulomatous inflammation and chronic lung disease.

Case Studies and Research Findings

- Toxicological Studies : Research has shown that beryllium compounds induce cytotoxic effects in various cell lines. For example, studies demonstrated that exposure to beryllium(2+) ions resulted in significant cell death in human lung epithelial cells, correlating with increased ROS production and mitochondrial dysfunction .

- In Vivo Studies : Animal models have been used to assess the effects of beryllium exposure on respiratory health. Inhalation studies indicated that beryllium(2+) exposure led to lung inflammation and fibrosis, highlighting its potential as a respiratory toxicant .

- Biochemical Assays : Various assays have been conducted to evaluate the inhibitory effects of beryllium(2+) on specific enzymes. For instance, it was found that beryllium ions inhibited the activity of calcium ATPases, which are critical for calcium homeostasis in cells .

Applications

The biological activity of beryllium(2+) (2Z)-4-oxopent-2-en-2olate suggests several potential applications:

- Research Tool : Due to its ability to inhibit metalloproteins, this compound can serve as a valuable tool for studying enzyme mechanisms and metal ion interactions within biological systems.

- Pharmaceutical Development : Understanding the mechanisms by which beryllium compounds exert their biological effects may lead to the development of novel therapeutic agents targeting specific diseases related to metal ion dysregulation.

- Environmental Monitoring : Given its toxicity profile, beryllium compounds are relevant in environmental health studies, particularly concerning occupational exposure and pollution monitoring.

Comparison with Related Compounds

| Compound Name | Biological Activity | Toxicity Level | Applications |

|---|---|---|---|

| Beryllium(II) Chloride | Moderate enzyme inhibition | High | Industrial uses |

| Cobalt(II) (2E)-4-oxopent-2-en-2-olate | Similar enzyme interactions | Moderate | Research applications |

| Magnesium(II) (2E)-4-oxopent-2-en-2-olate | Essential for enzyme function | Low | Nutritional supplement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.